methyl 4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}carbamoyl)benzoate
Description
Methyl 4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker connected to a substituted thiophene moiety. The thiophene ring is further functionalized with a 1-methyl-1H-pyrazole group at the 5-position. This compound’s structure combines aromatic, heterocyclic, and amide functionalities, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-22-12-15(11-21-22)17-8-7-16(26-17)9-10-20-18(23)13-3-5-14(6-4-13)19(24)25-2/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBYLYPAMMTZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Functional Implications
Core Heterocycles :
- The target compound contains a thiophene-pyrazole hybrid structure, whereas analogues like and feature thiadiazole or oxadiazole rings. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to more polar heterocycles (e.g., thiadiazole) .
- Pyrazole derivatives (e.g., ) often exhibit conformational flexibility, as seen in NMR studies of related amide intermediates . The ethyl-carbamoyl linker in the target compound could similarly allow rotational isomerism, affecting solubility and binding affinity.
Linker and Substituents: The ethyl-carbamoyl linker in the target compound provides a longer spacer than the methoxy or acetyl linkers in analogues . Substituents like phenylcarbamoyl (in ) or carbonitrile (in ) alter electronic properties and reactivity.
Safety Profiles: The thiadiazole-containing analogue is classified under GHS Category 4 for acute toxicity, suggesting moderate hazards during handling. No such data exists for the target compound, though similar benzoate esters may require caution .
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